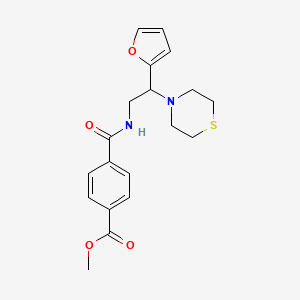

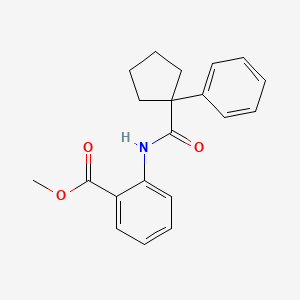

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be introduced via a Paal-Knorr synthesis or similar method. The carbamoyl group could be added via a reaction with an isocyanate. The thiomorpholinoethyl group could potentially be added via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring is a heterocyclic compound with aromatic properties, which could influence the compound’s reactivity. The carbamoyl group could form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring and the carbamoyl group. The furan ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The carbamoyl group could react with amines to form ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbamoyl group could increase the compound’s polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique

Preparation and Leukotriene B4 Antagonistic Activity

Compounds related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate have been synthesized and evaluated for their biological activity. For example, compounds with a furan moiety have shown potent antagonistic activity against human leukotriene B4 (LTB4) receptors, BLT1, and BLT2. These findings highlight the potential of furan-containing compounds in the development of therapeutics targeting inflammatory and immune responses mediated by LTB4 (Ando et al., 2004).

Crystal Engineering and Phase Transition Inducement

The study of methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities with Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, under high pressure has demonstrated the ability to induce phase transitions in crystal structures. This research provides valuable insights into crystal engineering, showcasing how pressure can be used as a tool to manipulate crystal structures for desired properties (Johnstone et al., 2010).

Synthesis of Fluorescent Heterocyclic Compounds

The synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including Methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrates the application of furan derivatives in creating compounds with potential applications in fluorescent tagging and imaging. This area of research is significant for the development of novel diagnostic tools and imaging agents in biomedical research (Galenko et al., 2016).

Biomass-Derived Chemical Synthesis

Furan derivatives, like those structurally related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate, are pivotal in biomass-derived chemical synthesis. For instance, the Diels–Alder and dehydration reactions involving furan and acrylic acid have been explored for synthesizing benzoic acid, showcasing the role of furan compounds in creating sustainable and renewable chemical synthesis pathways (Mahmoud et al., 2015).

Antitumor Agent Design

The design of antitumor agents using furan derivatives highlights the potential therapeutic applications of compounds like Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate. Research in this area has focused on synthesizing compounds with specific structural features to target tumor cells, contributing to the development of novel anticancer drugs (Matiichuk et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPDEHJZIDTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)

![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)